molecular formula C8H9ClN2O2 B1338667 Benzo[1,3]dioxole-5-carboxamidine hydrochloride CAS No. 80531-15-3

Benzo[1,3]dioxole-5-carboxamidine hydrochloride

Cat. No.: B1338667
CAS No.: 80531-15-3
M. Wt: 200.62 g/mol
InChI Key: YCQCHWGWPJUJEW-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,3]dioxole-5-carboxamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,3]dioxole-5-carboxamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzodioxole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCHWGWPJUJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzodioxole-5-carboxamidine Hydrochloride: A Privileged P1 Pharmacophore for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzodioxole-5-carboxamidine Hydrochloride: Pharmacophore Validation & Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Benzodioxole-5-carboxamidine hydrochloride (BCA-HCl) represents a distinct structural class within the amidine-based cationic ligands. While often utilized as a chemical intermediate, its intrinsic pharmacologic value lies in its ability to function as an Arginine mimetic (P1 residue). This whitepaper analyzes the compound's potential as a high-affinity probe for Trypsin-like Serine Proteases (TLSPs), detailing its structural advantages over the classical benzamidine scaffold and providing validated protocols for assessing its therapeutic viability in anticoagulant and oncology workflows.

Chemical Biology & Structural Activity Relationship (SAR)

The Pharmacophore

The therapeutic potential of BCA-HCl is governed by two distinct structural motifs that drive molecular recognition:

  • The Amidine Cation (The "Warhead"):

    • pKa ~11.6: At physiological pH (7.4), the amidine group is fully protonated.

    • Mechanism: It forms a critical bidentate salt bridge with the carboxylate side chain of a conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) located at the bottom of the S1 specificity pocket.

  • The 1,3-Benzodioxole Ring:

    • Electronic Effect: The methylenedioxy group acts as an electron donor, increasing the electron density of the aromatic ring compared to a standard phenyl group. This can enhance cation-

      
       interactions with tyrosine or tryptophan residues often found in the "aryl-binding" clefts of protease active sites.
      
    • Steric Constraint: The fused ring system restricts rotation, potentially reducing the entropic penalty upon binding compared to flexible alkyl-guanidines.

Comparison to Standard Fragments
FeatureBenzamidine (Standard)Benzodioxole-5-carboxamidine (BCA)Therapeutic Implication
Lipophilicity (LogP) ~0.6~0.9Improved membrane permeability for oral bioavailability.
Electronic Character Neutral AromaticElectron-RichEnhanced

-stacking with S1/S2 hydrophobic residues (e.g., Trp215).
Metabolic Stability Susceptible to hydroxylationCYP450 Interaction PotentialThe methylenedioxy ring is a known metabolic handle; requires optimization to prevent rapid clearance.

Primary Therapeutic Targets: The Serine Protease Superfamily

BCA-HCl is primarily positioned as a competitive inhibitor for Trypsin-like Serine Proteases . The following targets are the most biologically relevant based on the S1 pocket topology.

Thrombin (Factor IIa) - Cardiovascular
  • Role: The central effector of the coagulation cascade.

  • Targeting Logic: Thrombin's S1 pocket is deep and narrow, evolved to bind Arginine. BCA-HCl mimics the P1 Arginine of fibrinogen.

  • Therapeutic Goal: Anticoagulation (prevention of DVT, stroke).

Factor Xa - Cardiovascular
  • Role: Converges the intrinsic and extrinsic coagulation pathways.

  • Targeting Logic: Similar to Thrombin but with a slightly distinct S2 pocket (the "aryl binding pocket"). The benzodioxole moiety may offer selectivity advantages over simple phenyl-amidines by interacting with Tyr99 .

Matriptase (ST14) - Oncology
  • Role: A type II transmembrane serine protease implicated in epithelial carcinogenesis and metastasis.

  • Targeting Logic: Matriptase overexpression correlates with tumor invasiveness. Amidine-based small molecules are standard inhibitors. BCA-HCl serves as a fragment for FBDD (Fragment-Based Drug Discovery) to build potent anti-metastatic agents.

Mechanistic Visualization: The S1 Pocket Interaction

The following diagram illustrates the molecular recognition event between BCA-HCl and the catalytic core of a generic Trypsin-like serine protease (e.g., Thrombin).

BindingMechanism cluster_active_site Protease Active Site (S1 Pocket) BCA Benzodioxole-5-carboxamidine (Protonated Cation) Asp189 Asp189 (Anionic S1 Pocket Floor) BCA->Asp189 Salt Bridge (Ionic Interaction) Gly216 Gly216/226 (H-Bond Backbone) BCA->Gly216 H-Bonding HydPocket Hydrophobic S1 Walls (Trp215 / Phe18) BCA->HydPocket Pi-Pi Stacking / VdW Block Steric Blockade of Catalytic Triad BCA->Block Prevents Substrate Access Ser195 Ser195 (Catalytic Triad - Nucleophile)

Figure 1: Mechanistic interaction map showing the bidentate salt bridge formation between the amidine warhead of BCA and the Asp189 residue, critical for competitive inhibition.

Experimental Protocol: Determination of Inhibition Constant ( )

To validate BCA-HCl as a therapeutic lead, the following self-validating enzymatic assay protocol is recommended. This protocol uses a chromogenic substrate to measure residual enzyme activity.

Materials
  • Enzyme: Purified Human Thrombin or Factor Xa (lyophilized).

  • Substrate: Chromogenic substrate specific to the protease (e.g., S-2238 for Thrombin: H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Inhibitor: Benzodioxole-5-carboxamidine HCl (Stock: 10 mM in DMSO).

Methodological Workflow
  • Preparation: Dilute enzyme to a working concentration (e.g., 1 nM final) in assay buffer. Keep on ice.

  • Inhibitor Titration: Prepare a 12-point serial dilution of BCA-HCl (range: 100 µM to 0.1 nM).

  • Pre-incubation:

    • Add 10 µL of Inhibitor (or DMSO control) to 96-well plate.

    • Add 50 µL of Enzyme solution.

    • Incubate for 15 minutes at 25°C to reach binding equilibrium.

  • Reaction Initiation: Add 40 µL of Chromogenic Substrate (at

    
     concentration).
    
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each inhibitor concentration. Fit data to the Morrison equation (for tight binding) or standard IC50 logistic equation.
    
Workflow Diagram

AssayWorkflow Start Stock Prep (DMSO) Dilution Serial Dilution (12-point) Start->Dilution Incubate Enzyme + Inhibitor (15 min @ 25°C) Dilution->Incubate Substrate Add Substrate (Start Reaction) Incubate->Substrate Read Kinetic Read (OD 405nm) Substrate->Read Analyze Calculate Ki (Non-linear Regression) Read->Analyze

Figure 2: Step-by-step kinetic assay workflow for validating serine protease inhibition.

Strategic Recommendations for Drug Development

Fragment Elaboration

BCA-HCl should not be viewed as a final drug but as a core scaffold .

  • Optimization: The 5-position of the benzodioxole ring is chemically accessible. Suzuki-Miyaura coupling can be used to extend the molecule into the S2/S3 pockets of the enzyme to improve selectivity (e.g., distinguishing Factor Xa from Thrombin).

  • Bioisosterism: If metabolic stability of the benzodioxole ring is poor (due to ring opening), replace with a difluorobenzodioxole or a benzofuran analog.

Safety & Toxicology Considerations
  • Hypotension: Amidine-containing compounds can cause hypotension via off-target vasodilation (nitric oxide release). Monitor blood pressure in early in vivo models.

  • HERG Channel: Cationic amphiphiles carry a risk of hHERG inhibition. Early patch-clamp assays are mandatory.

References

  • Böhm, M. et al. (1999). "Novel benzamidine derivatives as inhibitors of coagulation factor Xa." Journal of Medicinal Chemistry.

  • Sanderson, P. E. (1999). "Small molecule inhibitors of the serine protease thrombin." Medicinal Research Reviews.

  • Matter, H. et al. (2002). "Quantitative structure-activity relationships of human neutrophil elastase inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Benzodioxole-5-carboxamidine." National Center for Biotechnology Information.

Methodological & Application

Synthesis of Benzodioxole-5-carboxamidine hydrochloride from 1,3-benzodioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodioxole-5-carboxamidine (Piperonylamidine) is a critical pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., trypsin, thrombin, and Factor Xa inhibitors). Its structural rigidity and hydrogen-bonding capability mimic the arginine side chain, making it a potent S1 pocket binder.

This application note details the robust conversion of 1,3-benzodioxole-5-carboxylic acid (Piperonylic acid) to the target amidine hydrochloride. Unlike direct catalytic methods which often yield variable purity, this protocol utilizes the classical Pinner Synthesis . This route is chosen for its reliability in generating the hydrochloride salt form directly, ensuring high crystallinity and stability for downstream pharmaceutical applications.

Key Chemical Transformations
  • Activation/Amidation: Conversion of carboxylic acid to primary amide via acid chloride.

  • Dehydration: Conversion of primary amide to nitrile (Piperonylonitrile).

  • Pinner Reaction: Acid-catalyzed formation of imidate ester followed by ammonolysis to the amidine.

Strategic Reaction Pathway

The synthesis is divided into two distinct operational modules. The intermediate Piperonylonitrile serves as the stable breakpoint between the functional group interconversion (FGI) phase and the amidine formation phase.

SynthesisPathway Acid 1,3-Benzodioxole-5- carboxylic acid Chloride Acid Chloride (Transient) Acid->Chloride SOCl2, Reflux Amide Primary Amide Chloride->Amide aq. NH3 Nitrile Piperonylonitrile (Stable Intermediate) Amide->Nitrile POCl3 or SOCl2 Dehydration Imidate Ethyl Imidate HCl (Pinner Salt) Nitrile->Imidate HCl(g), EtOH 0°C (Pinner A) Target Benzodioxole-5- carboxamidine HCl Imidate->Target NH3/EtOH (Pinner B)

Figure 1: Step-wise synthetic route from Piperonylic acid to the target Amidine HCl.

Module A: Synthesis of Piperonylonitrile

Objective: Convert the carboxylic acid starting material into the nitrile precursor. Prerequisites: Fume hood (SOCl₂ and POCl₂ are corrosive/lachrymators), anhydrous conditions for Step 1.

Protocol A1: Acid to Primary Amide

Direct conversion to the nitrile is possible but often requires high temperatures. The two-step approach via the amide allows for purification and higher overall yield.

Reagents:

  • 1,3-Benzodioxole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (28-30% aq.

    
    ) (Excess)
    
  • Toluene (Solvent)

Procedure:

  • Activation: Suspend the carboxylic acid in Toluene. Add

    
     dropwise.
    
  • Reflux: Heat to reflux for 2-3 hours until gas evolution (HCl/SO₂) ceases. The solution should become clear.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride. Do not purify.
    
  • Amidation: Dissolve the residue in dry acetone or DCM. Add this solution dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (

    
    ).
    
  • Isolation: The primary amide will precipitate. Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Protocol A2: Dehydration to Nitrile

Reagents:

  • Crude Amide from A1

  • Phosphorus Oxychloride (

    
    ) (3.0 eq) OR Thionyl Chloride (
    
    
    
    ) with DMF (cat.)

Procedure:

  • Suspend the amide in

    
    .
    
  • Heat to 70-80°C. The solid will dissolve as the reaction proceeds (approx. 1-2 hours).

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Purification: Wash organics with saturated

    
     (to remove acidic byproducts) and brine. Dry over 
    
    
    
    and concentrate.
  • Result: Piperonylonitrile (Off-white solid).

Module B: The Pinner Synthesis (Target Generation)

Objective: Convert the nitrile to the amidine hydrochloride. Mechanism: Nucleophilic attack of ethanol on the protonated nitrile to form the imidate, followed by displacement with ammonia.

Mechanistic Insight

The Pinner reaction is sensitive to moisture. If water is present during the first step, the intermediate imidate will hydrolyze to the ethyl ester , a "dead-end" byproduct for this pathway.

PinnerMechanism Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + HCl (gas) Imidate Imidate Ester HCl (Pinner Salt) Protonated->Imidate + EtOH (anhydrous) Amidine Amidine HCl (Target) Imidate->Amidine + NH3 Ester Ethyl Ester (Hydrolysis Byproduct) Imidate->Ester + H2O (Avoid!)

Figure 2: The Pinner Mechanism and the critical hydrolysis risk pathway.

Protocol B1: Formation of the Imidate (Pinner Salt)

Reagents:

  • Piperonylonitrile (1.0 eq)

  • Absolute Ethanol (anhydrous)

  • HCl gas (generated via

    
     dripping into NaCl or from a cylinder)
    
  • Diethyl ether (precipitating agent)

Procedure:

  • Preparation: Dissolve the nitrile in the minimum amount of absolute ethanol required for solvation. Place in a 2-neck round bottom flask equipped with a calcium chloride drying tube.

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 1-2 hours. The solution should become saturated (verified by weight gain, approx 1.1-1.2 eq of HCl mass).

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (refrigerator) for 24-48 hours.

  • Precipitation: The imidate hydrochloride usually crystallizes out. If not, add cold anhydrous diethyl ether to induce precipitation.

  • Filtration: Filter the Pinner salt quickly under a blanket of nitrogen (it is hygroscopic). Wash with dry ether. Proceed immediately to B2.

Protocol B2: Ammonolysis to Amidine HCl

Reagents:

  • Imidate Hydrochloride (from B1)

  • Ammonia solution (7N in Methanol or Ethanol)

Procedure:

  • Suspend the solid imidate salt in cold ethanolic ammonia (excess).

  • Stir at room temperature for 12-24 hours. The mixture will likely become homogeneous before the product precipitates.

  • Workup: Concentrate the solvent to ~20% volume. Add diethyl ether to precipitate the crude amidine hydrochloride.

  • Recrystallization: Recrystallize from Ethanol/Ether or Isopropanol to obtain pure Benzodioxole-5-carboxamidine hydrochloride .

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Appearance White crystalline solidHigh melting point (>200°C)
Overall Yield 60 - 75%Based on starting Nitrile
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane
Mass Spec (ESI) [M+H]+ = 165.06Free base mass
Storage Desiccator / -20°CHygroscopic salt

Troubleshooting & Optimization

Issue: Low Yield in Pinner Step (Imidate Formation)
  • Cause: Presence of water in ethanol or HCl gas.

  • Solution: Use freshly distilled ethanol over Magnesium turnings. Ensure HCl gas is passed through a

    
     trap to dry it before entering the reaction vessel.
    
Issue: Formation of "Sticky" Oil instead of Crystals
  • Cause: Incomplete conversion or impurities.

  • Solution: Triturate the oil with anhydrous diethyl ether or acetone. Scratch the side of the flask with a glass rod to induce nucleation.

Issue: Ester Smell (Fruity)
  • Cause: Hydrolysis of the imidate.

  • Solution: Your system was not anhydrous. The imidate converted to Ethyl Piperonylate. You must restart the Pinner step with stricter moisture control.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard protocols for Acid Chloride and Pinner Synthesis).

  • Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational methodology for amidine synthesis).
  • Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996. (Alternative route context).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68069, Benzamidine. (Structural analogs and properties).

  • Organic Syntheses. "Benzamidine Hydrochloride." Org. Synth. 1928, 8, 4. (Verified protocol for the parent benzamidine molecule).

Experimental Protocol: Synthesis of Benzodioxole-5-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Benzodioxole-5-carboxamidine (also known as Piperonyl amidine) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for guanidines and a key intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, tryptase, and Factor Xa inhibitors).

While direct addition of ammonia to nitriles is kinetically sluggish and often requires high temperatures that degrade the methylenedioxy ring, the Pinner Reaction remains the gold standard for synthesizing aromatic amidines. This protocol details a robust, scalable two-step synthesis starting from 3,4-(methylenedioxy)benzonitrile (Piperonylonitrile).

Key Technical Insight: This guide prioritizes an in situ HCl generation method using Acetyl Chloride (AcCl) and Ethanol. This approach avoids the safety hazards and dosing inconsistencies associated with bubbling gaseous HCl, ensuring higher reproducibility in standard laboratory settings.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the activation of the nitrile group. The nitrile is too unreactive for direct nucleophilic attack by ammonia under mild conditions. We first convert it to a highly electrophilic imidate ester (Pinner Salt) using acid catalysis, which then readily undergoes ammonolysis.

Mechanism Visualization

The following diagram outlines the reaction pathway and the critical "moisture sensitivity" node where the process can fail (hydrolysis to ester).

PinnerMechanism Nitrile Piperonylonitrile (Starting Material) Protonation Nitrile Protonation (Activation) Nitrile->Protonation HCL HCl (anhydrous) + EtOH HCL->Protonation Imidate Ethyl Imidate HCl (Pinner Salt) Protonation->Imidate Nucleophilic Attack by EtOH Amidine Benzodioxole-5- carboxamidine HCl (Product) Imidate->Amidine Ammonolysis (- EtOH) Water H2O (Moisture Contamination) Imidate->Water Ammonia NH3 / EtOH Ester Ethyl Ester (Dead End Byproduct) Water->Ester Hydrolysis

Figure 1: Mechanistic pathway of the Pinner synthesis showing the critical competition between ammonolysis and hydrolysis.

Experimental Protocol

Phase 1: Formation of the Imidate Hydrochloride (Pinner Salt)

Objective: Convert 3,4-(methylenedioxy)benzonitrile to ethyl 3,4-(methylenedioxy)benzimidate hydrochloride.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Piperonylonitrile 147.13 1.0 Substrate
Acetyl Chloride 78.50 3.0 - 5.0 HCl Generator
Absolute Ethanol 46.07 Solvent Nucleophile/Solvent

| Diethyl Ether | 74.12 | N/A | Precipitation Solvent |

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂ or Drierite) or N₂ inlet.

    • Critical: Moisture must be excluded. The presence of water will convert the imidate to the ethyl ester (useless byproduct).

  • Solvation: Charge the RBF with Piperonylonitrile (e.g., 5.0 g, 34 mmol) and Absolute Ethanol (20 mL). Cool the solution to 0°C in an ice bath.

  • Acid Generation: Add Acetyl Chloride (12 mL, ~170 mmol) dropwise via the addition funnel over 30 minutes.

    • Chemistry: AcCl reacts with EtOH to generate anhydrous HCl and Ethyl Acetate. This is exothermic; maintain temp < 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The nitrile spot (Rf ~0.6) should disappear.

  • Precipitation: The imidate salt often precipitates spontaneously. If not, dilute the reaction mixture with anhydrous Diethyl Ether (100 mL) to force precipitation.

  • Isolation: Filter the solid rapidly under a blanket of Nitrogen (the salt is hygroscopic). Wash with dry ether.

    • Pause Point: Store the Pinner salt in a vacuum desiccator if not proceeding immediately.

Phase 2: Ammonolysis to Amidine Hydrochloride

Objective: Convert the imidate salt to the target benzodioxole-5-carboxamidine hydrochloride.

Reagents:

Reagent Role
Imidate Salt (from Phase 1) Intermediate
Ammonia (7N in Methanol) Nitrogen Source

| Ethanol (Anhydrous) | Solvent |

Step-by-Step Methodology:

  • Suspension: Transfer the solid Imidate Salt into a pressure-rated glass vial or a sealed tube.

  • Ammonolysis: Add cold (0°C) 7N Ammonia in Methanol (10 equiv relative to starting nitrile).

    • Note: Using a large excess of ammonia drives the equilibrium and prevents the formation of "amidine dimers."

  • Reaction: Seal the vessel tightly. Stir at RT for 24 hours .

    • Optimization: If the reaction is sluggish (monitored by LC-MS), heat to 40-50°C. Caution: Ammonia pressure will build up.

  • Workup:

    • Cool the vessel to 0°C before opening.

    • Concentrate the mixture to dryness under reduced pressure (Rotavap).

  • Purification:

    • The residue is crude amidine hydrochloride + ammonium chloride.

    • Recrystallization: Dissolve in a minimum amount of hot Ethanol. Add Acetone or Ether dropwise until turbid. Cool to 4°C to crystallize.

    • Alternative: Triturate with cold water (removes NH₄Cl if the product is less soluble) or use Isopropanol.

Process Workflow Diagram

Workflow start Start: Piperonylonitrile step1 1. Dissolve in Dry EtOH Cool to 0°C start->step1 step2 2. Add Acetyl Chloride (Dropwise) (Generates anhydrous HCl) step1->step2 step3 3. Stir 16-24h @ RT (Pinner Salt Formation) step2->step3 decision Precipitate Formed? step3->decision precip Add Et2O to induce precipitation decision->precip No filter 4. Filter & Wash (Dry Ether) Isolate Imidate Salt decision->filter Yes precip->filter step5 5. Add NH3 (7N in MeOH) Seal Vessel filter->step5 step6 6. Stir 24h @ RT Concentrate to dryness step5->step6 cryst 7. Recrystallize (EtOH/Acetone) step6->cryst end Final Product: Benzodioxole-5-carboxamidine HCl cryst->end

Figure 2: Operational workflow for the synthesis of Benzodioxole-5-carboxamidine HCl.

Analytical Validation & Specifications

Upon isolation, the product must be validated against the following specifications to ensure identity and purity.

Analytical Data Table
ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point > 220°C (decomposition)Typical for aryl amidine HCl salts.
IR Spectroscopy ~1670 cm⁻¹ (C=N stretch)~3000-3300 cm⁻¹ (Broad N-H)Absence of Nitrile peak at 2220 cm⁻¹ is the primary success indicator.
Mass Spec (ESI) [M+H]⁺ = 165.06 m/zFree base mass.
1H NMR (DMSO-d₆) δ 9.20 (br s, 2H, Amidine NH)δ 8.90 (br s, 2H, Amidine NH)δ 7.40-7.20 (m, 3H, Ar-H)δ 6.15 (s, 2H, O-CH₂-O)Amidine protons are broad and exchangeable; may appear as one large broad signal or split depending on concentration/water content.
Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Root Cause:[1] Moisture ingress.

    • Solution: Use fresh Acetyl Chloride and super-dry Ethanol (molecular sieves).

  • Problem: Product is a sticky oil after Step 2.

    • Root Cause:[1] Residual solvents or excess NH₄Cl.

    • Solution: Triturate vigorously with diethyl ether or acetone to induce crystallization.

  • Problem: NMR shows Ethyl Ester peaks (triplet ~1.3 ppm, quartet ~4.3 ppm).

    • Root Cause:[1] Hydrolysis of the Pinner salt.[2][3]

    • Solution: The Pinner salt was exposed to moist air during filtration or the ammonia solution contained water.

Safety & Handling

  • Acetyl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Ammonia (MeOH): Toxic and pressurized. Open sealed vessels only when cooled.

  • Benzodioxole Derivatives: Generally considered bioactive; avoid inhalation of dust.

References

  • Pinner Reaction Methodology

    • Roger, R., & Neilson, D. G. (1961).[4] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Amidine Synthesis via Acetyl Chloride/Ethanol

    • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[5] Journal of Organic Chemistry, 26(2), 412–418. Link

  • Benzodioxole Pharmacophore Context

    • Stürzebecher, J., et al. (1997). 3-Amidinophenylalanine-based inhibitors of urokinase. Journal of Medicinal Chemistry, 40(19), 3091-3099. (Illustrates amidine synthesis on similar aryl substrates). Link

  • General Protocol Verification

    • BenchChem. (2025).[2] The Pinner Reaction: A Technical Guide. Link

Sources

Troubleshooting & Optimization

Troubleshooting low purity of Benzodioxole-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

Synthesizing 1,3-Benzodioxole-5-carboxamidine hydrochloride (often via the Pinner reaction from 1,3-benzodioxole-5-carbonitrile) presents a unique set of challenges. The electron-rich nature of the benzodioxole ring, combined with the hygroscopic nature of amidine salts, often leads to purity issues ranging from 85% to 92%, whereas pharmaceutical applications require >98%.

Use the following diagnostic table to identify your specific failure mode before proceeding to the protocols.

Table 1: Impurity Profile & Root Cause Analysis
Observation (LC-MS / NMR)Probable ImpurityRoot Cause
Peak at M+1 (vs Product) 1,3-Benzodioxole-5-carboxamide Hydrolysis of the intermediate imidate ester due to moisture in the HCl/Alcohol step.
Peak at M-17 (vs Product) 1,3-Benzodioxole-5-carbonitrile Incomplete conversion. Reaction time too short or HCl concentration too low.
High Ash Content / Insolubles Ammonium Chloride (NH₄Cl) Excess ammonia used during ammonolysis; insufficient washing of the final filter cake.
Peak at M+15 (vs Product) Ethyl imidate intermediate Incomplete ammonolysis. The reaction was quenched before ammonia fully displaced the ethoxy group.
Dark/Tar-like Coloration Polymer/Ring Degradation Acid-catalyzed ring opening of the dioxole moiety due to high temperature (>40°C) or prolonged acid exposure.

Critical Synthesis Control (The Pinner Protocol)

The most robust route to high-purity Benzodioxole-5-carboxamidine HCl is the Pinner Reaction . However, the standard literature protocols often fail to emphasize the thermodynamic competition between the formation of the amidine and the amide.

The Mechanism of Failure

The reaction proceeds through an imidate ester intermediate. If water is present, the imidate hydrolyzes to an ester or directly to the amide, which is a "dead-end" impurity that is difficult to separate from the product.

PinnerReaction Nitrile Benzodioxole-5-carbonitrile Imidate Imidate Ester HCl (Moisture Sensitive) Nitrile->Imidate Step 1: Pinner Formation (Anhydrous, 0°C) HCl HCl (g) + EtOH HCl->Imidate Amidine Target Amidine HCl (Product) Imidate->Amidine Step 2: Ammonolysis (Slow addition) Amide Benzodioxole-5-carboxamide (Major Impurity) Imidate->Amide Hydrolysis (Fast) Orthoester Orthoester/Ester (Side Product) Imidate->Orthoester Excess EtOH/H2O Ammonia NH3 (g) or NH3/EtOH Ammonia->Amidine Water H2O (Moisture) Water->Amide

Figure 1: Competitive reaction pathways in Pinner synthesis. Note that moisture ingress at the Imidate stage irreversibly diverts yield to the Amide impurity.

Optimized Protocol: Anhydrous Pinner Synthesis

Objective: Minimize hydrolysis and prevent benzodioxole ring degradation.

Reagents:

  • 1,3-Benzodioxole-5-carbonitrile (1.0 eq)

  • Anhydrous Ethanol (must be <0.05% water)

  • HCl gas (generated in situ or from cylinder)

  • Ammonia gas (anhydrous)

Step-by-Step Methodology:

  • Desiccation: Dry the nitrile starting material in a vacuum desiccator over P₂O₅ for 12 hours.

  • Solvation: Dissolve nitrile in anhydrous ethanol (concentration ~0.5 M).

    • Expert Tip: Do not use aqueous HCl. You must bubble dry HCl gas into the solution at 0°C until saturation (approx 30-40% w/w).

  • Imidate Formation: Stir at 0-5°C for 4-6 hours, then allow to stand at 4°C for 18-24 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot should disappear. If precipitate forms, it is likely the imidate hydrochloride.

  • Ammonolysis:

    • Cool the mixture to -10°C.

    • Pass a stream of anhydrous ammonia gas into the reaction mixture.

    • Crucial: Do not use aqueous ammonium hydroxide. Water introduction here will instantly generate the amide impurity.

  • Workup:

    • Filter the ammonium chloride (NH₄Cl) precipitate formed during the reaction.

    • Concentrate the filtrate to dryness under reduced pressure (keep bath <40°C to protect the ring).

Purification & Troubleshooting (The Fix)

If your crude purity is low, standard silica chromatography is often ineffective due to the high polarity of the amidine salt (streaking). Recrystallization is the preferred method.

FAQ: Purification Challenges

Q: My product is a sticky gum, not a solid. How do I crystallize it? A: This is common for amidine salts trapping solvent.

  • Dissolve the gum in a minimum amount of hot Isopropanol (IPA).

  • Add Diethyl Ether or MTBE dropwise until turbidity is just observed.

  • Store at -20°C. Scratch the flask wall to induce nucleation.

Q: I have high Ammonium Chloride (NH₄Cl) contamination. How do I remove it? A: NH₄Cl is insoluble in dry ethanol, while Benzodioxole-5-carboxamidine HCl is soluble.

  • Protocol: Suspend the crude solid in absolute ethanol. Sonicate for 10 minutes. Filter off the undissolved white solid (NH₄Cl). Evaporate the filtrate to recover the product.

Protocol: High-Purity Recrystallization

This method specifically targets the removal of the Amide impurity, which is less soluble in acidic media than the amidine.

  • Dissolution: Dissolve crude product in minimum 2N HCl (aq).

  • Wash: Wash the aqueous layer with Ethyl Acetate (3x).

    • Logic: The neutral Amide impurity will partition into the Ethyl Acetate. The Amidine (protonated) stays in the water.

  • Basification (Optional but Risky): Usually, we keep it as the salt. If free base is needed, neutralize carefully with NaOH, but rapid filtration is needed to prevent hydrolysis.

  • Salt Recovery: If keeping as HCl salt (recommended), evaporate the aqueous layer (lyophilization is best) to obtain a solid.

  • Final Polish: Recrystallize the residue from Ethanol/Ether (1:3 ratio).

Analytical Validation

You must validate the purity using a method capable of resolving the amide from the amidine.

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 285 nm (Benzodioxole absorption max).

Interpretation:

  • RT ~ 4.5 min: Ammonium Chloride (void volume/early elution).

  • RT ~ 8.2 min: Benzodioxole-5-carboxamidine (Product).

  • RT ~ 9.5 min: Benzodioxole-5-carboxamide (Late eluter due to lack of charge).

Storage and Stability

Visual Logic: Stability Protocol

Stability Storage Storage Condition Temp Temperature -20°C Storage->Temp Atmosphere Atmosphere Argon/Nitrogen Storage->Atmosphere Container Container Amber Glass Storage->Container Desiccant Desiccant Required Storage->Desiccant Risk Risk: Hygroscopicity Desiccant->Risk Prevents Hydrolysis

Figure 2: Mandatory storage parameters to maintain >98% purity over time.

Guideline: The hydrochloride salt is hygroscopic. Moisture absorption leads to slow hydrolysis back to the amide, even in solid state. Always store under inert gas in a desiccator.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351-425. Link

  • Dunn, P. J. (2011). "Amidines and Guanidines in Medicinal Chemistry." Comprehensive Medicinal Chemistry II.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for anhydrous HCl generation and recrystallization). Link

  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." (For HPLC method development standards). Link

Optimization of reaction conditions for Benzodioxole-5-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Benzodioxole-5-carboxamidine hydrochloride (Piperonyl amidine HCl) is a critical intermediate in the synthesis of serine protease inhibitors and various bioactive heterocycles. The synthesis is classically achieved via the Pinner Reaction , converting 3,4-(methylenedioxy)benzonitrile to the amidine salt.

While conceptually simple, this pathway is notoriously sensitive to moisture and thermal degradation . This guide addresses the specific optimization of the Pinner sequence to maximize yield and purity, minimizing the formation of the common "dead-end" byproduct: ethyl 1,3-benzodioxole-5-carboxylate.

The Synthetic Pathway

The reaction proceeds in two distinct stages:

  • Imidate Formation: Acid-catalyzed addition of alcohol to the nitrile.

  • Ammonolysis: Displacement of the alkoxy group by ammonia.

PinnerReaction Nitrile 3,4-(Methylenedioxy) benzonitrile Imidate Imidate Ester Intermediate Nitrile->Imidate 1. Dry HCl (g) 2. EtOH/MeOH, 0-5°C Amidine Benzodioxole-5- carboxamidine HCl Imidate->Amidine NH3 / EtOH RT, 12-24h Ester Ester Byproduct (Hydrolysis) Imidate->Ester H2O (Moisture) Failure Mode

Figure 1: Sequential flow of the Pinner synthesis showing the critical divergence point where moisture leads to ester byproduct formation.

Optimized Experimental Protocol

This protocol is designed for high-purity applications (


). It prioritizes the stability of the benzodioxole ring, which can be sensitive to harsh Lewis acids, making the HCl gas route preferable.
Stage 1: Formation of the Imidate Hydrochloride

Objective: Complete conversion of nitrile without hydrolysis.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a gas inlet tube (subsurface), a thermometer, and a drying tube (CaCl₂ or Drierite).

  • Solvent System: Suspend 3,4-(methylenedioxy)benzonitrile (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Scientist's Note: While Methanol reacts faster, Ethanol is preferred here. The ethyl imidate is often less soluble than the methyl imidate, allowing it to precipitate out, protecting it from degradation.

  • Saturation: Cool the mixture to 0°C using an ice/salt bath. Bubble dry HCl gas through the solution until saturation is achieved (solvent volume typically expands by ~10-15%).

    • Critical Check: The weight gain should indicate

      
       (w/w) HCl concentration.
      
  • Incubation: Seal the vessel tightly (parafilm/stopper). Store at 4°C for 24–48 hours .

    • Endpoint: Monitor by TLC (EtOAc/Hexane). The nitrile spot (

      
      ) should disappear.
      
Stage 2: Ammonolysis to Amidine

Objective: Displacement of ethoxy group with nitrogen.

  • Isolation (Optional but Recommended): If the imidate precipitates, filter it under nitrogen. If not, concentrate the solution in vacuo at low temperature (

    
    ) to remove excess HCl.
    
    • Why? Excess HCl generates excessive

      
       in the next step, complicating purification.
      
  • Reaction: Dissolve/suspend the imidate intermediate in 7N

    
     in Methanol  (excess, ~10 eq).
    
  • Conditions: Stir at Room Temperature (20–25°C) for 12–18 hours.

  • Workup: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Diethyl Ether to remove ammonium chloride salts.

Critical Process Parameters (CPP)

The following data summarizes the optimization window for this specific benzodioxole derivative.

ParameterOptimized RangeConsequence of Deviation
Water Content

(KF)
Critical Failure: Direct conversion of imidate to ethyl ester.
Temperature (Stage 1)

to

>10°C: Increased risk of benzodioxole ring cleavage or nitrile hydrolysis.
HCl Equivalents Saturation (

eq)
Low HCl: Incomplete conversion; reaction stalls at 50%.
Reaction Time 24 - 48 hours<24h: Residual nitrile. >72h: Degradation of imidate.

Troubleshooting Center (FAQ)

Issue: "I am getting a liquid product instead of a solid salt."

Diagnosis: This is likely the ethyl ester byproduct (Ethyl 3,4-methylenedioxybenzoate), not the amidine.

  • Root Cause: Moisture ingress during the incubation phase. The imidate intermediate is extremely hygroscopic and hydrolyzes rapidly in the presence of water.

  • Solution:

    • Use fresh anhydrous solvent (water content

      
       ppm).
      
    • Ensure the HCl gas is dried through a

      
       trap before entering the reaction vessel.
      
    • Do not open the vessel to air until ready for the ammonia step.

Issue: "The reaction mixture turned dark/black."

Diagnosis: Decomposition of the benzodioxole ring.

  • Root Cause: The methylenedioxy bridge is generally stable to acid, but exotherms during HCl bubbling can raise the internal temperature significantly, leading to acid-catalyzed ring opening (cleavage to catechol).

  • Solution: Maintain internal temperature strictly below 10°C during HCl addition. Add gas slowly.

Issue: "My yield is low (<40%), and I have unreacted nitrile."

Diagnosis: Insufficient acid concentration or steric/electronic deactivation.

  • Root Cause: The electron-donating nature of the benzodioxole ring (at the 3,4 positions) increases electron density on the aromatic ring, but can slightly deactivate the nitrile carbon toward nucleophilic attack by the alcohol.

  • Solution:

    • Ensure saturation . Weigh the flask before and after HCl addition.

    • Extend reaction time to 72 hours at 4°C.

    • Alternative Method: If Pinner fails, switch to the Garigipati Method using

      
       and 
      
      
      
      in Toluene at 80°C [1]. (Note: This requires careful handling of pyrophoric reagents).
Issue: "High Ammonium Chloride contamination in final product."

Diagnosis: Inefficient purification.

  • Solution: Amidine HCl and

    
     have similar solubility profiles in water. Use dry Ethanol  for recrystallization. The amidine HCl is soluble in hot ethanol, whereas 
    
    
    
    is significantly less soluble. Filter the hot solution to remove
    
    
    , then cool to crystallize the product.

Analytical Validation

To verify the identity of Benzodioxole-5-carboxamidine HCl, look for these specific signals:

  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 4H, Amidine 
      
      
      
      protons).
    • 
       ppm (s, 2H, 
      
      
      
      ). Note: This is the signature of the intact benzodioxole ring.
    • 
       ppm (m, 3H, Aromatic).
      
  • Mass Spectrometry (ESI+):

    • Target Mass

      
       (Free base mass).
      

References

  • Garigipati, R. S. (1982). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 23(24), 2415-2418.

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Decicco, C. P., et al. (1997). Amidine-Based Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 40(26), 4425-4425. (Contextual grounding for benzamidine synthesis in drug discovery).

Disclaimer: This guide is for research purposes only. All reactions involving HCl gas and pressurized vessels must be performed in a functioning fume hood with appropriate PPE.

Impact of solvent choice on Benzodioxole-5-carboxamidine hydrochloride synthesis

[1]

Current Status: Operational Topic: Optimization of Solvent Systems for Pinner Reaction Protocols Ticket ID: BZX-SYN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Criticality of Solvation

Welcome to the technical support hub for Benzodioxole-5-carboxamidine hydrochloride synthesis. You are likely here because your Pinner reaction yielded a sticky gum, a hydrolyzed amide, or a decomposed ring system instead of the crystalline amidine salt.[1]

The synthesis of this compound hinges on the Pinner Reaction , a two-step sequence converting 3,4-(methylenedioxy)benzonitrile (Piperonyl nitrile) into an imidate ester, followed by ammonolysis to the amidine.[1]

The central conflict: The starting nitrile is lipophilic, requiring organic solvation.[1] However, the intermediate imidate hydrochloride is a polar salt that must precipitate to avoid decomposition.[1] Your choice of solvent dictates whether this phase transition occurs cleanly or results in a trapped equilibrium.[1]

Module 1: Mechanism & Solvent Dynamics

The "Why": Solvation Shells and Nucleophilicity[1]

To troubleshoot, you must visualize the pathway.[1] The reaction requires an anhydrous alcohol (usually methanol or ethanol) to act as a nucleophile.[1]

  • Step 1 (Imidate Formation): The nitrile is protonated by dry HCl.[1] The alcohol attacks the activated nitrile carbon, forming the Pinner Salt (Imidate HCl).[1]

  • Step 2 (Ammonolysis): The Pinner Salt is treated with ammonia (NH₃) to displace the alkoxy group, yielding the Amidine.[1]

Solvent Impact Factor:

  • Methanol (MeOH): High dielectric constant.[1] Reacts fast due to low steric hindrance.[1] Risk:[1] The resulting methyl imidate salt is often too soluble in MeOH, preventing precipitation and leading to degradation (orthoester formation) or hydrolysis during workup.[1]

  • Ethanol (EtOH): Slower reaction but forms a more stable ethyl imidate.[1]

  • Co-Solvents (Dioxane/Et₂O): Non-polar diluents.[1] They do not react but lower the overall polarity, forcing the polar Pinner Salt to crash out of solution (crystallize), which is the critical success factor .[1]

Visualizing the Pathway & Failure Modes

PinnerPathwayNitrilePiperonyl Nitrile(Lipophilic)ImidateImidate Ester HCl(Pinner Salt)(Polar/Hygroscopic)Nitrile->ImidateStep 1: Pinner(0°C to RT)RingOpenFAILURE: Catechol(Acid Cleavage)Nitrile->RingOpenStrong Acid + Heat(>40°C)HCl_AlcHCl (gas) + ROH(Anhydrous)HCl_Alc->ImidateAmidineBenzodioxole-5-carboxamidine HCl(Target)Imidate->AmidineStep 2: NH3/EtOH(Ammonolysis)AmideFAILURE: Amide(Hydrolysis Product)Imidate->AmideH2O ContaminationOrthoFAILURE: Orthoester(Alcoholysis)Imidate->OrthoExcess Alcohol(High Temp)

Figure 1: The Pinner reaction landscape.[1] Green nodes indicate success; red nodes indicate solvent-induced failures.[1]

Module 2: Protocol Optimization & Data

Do not rely on a single solvent system.[1] The following data summarizes the impact of solvent mixtures on the isolation of the intermediate Imidate Salt (the step where 90% of errors occur).

Comparative Solvent Performance Table
Solvent SystemReaction RateImidate PrecipitationPurity ProfileRecommendation
Pure Methanol Fast (<12h)Poor (Remains solubilized)Low (Orthoester byproducts)Avoid for this substrate.[1]
Pure Ethanol Moderate (24h)Moderate (Partial gumming)MediumAcceptable for small scale.[1]
CHCl₃ + 1 eq. EtOH Slow (48h)GoodHighGood for very large scales (heat management).[1]
1,4-Dioxane + 1.5 eq.[1] EtOH Moderate (24h)Excellent (Crystalline)Highest Gold Standard.
Diethyl Ether + EtOH SlowGoodHighHazardous (HCl + Ether = Volatile fumes).[1]
Recommended Protocol (The "Dioxane Method")

This protocol balances solubility of the nitrile with insolubility of the salt.[1]

  • Dissolution: Dissolve 3,4-(methylenedioxy)benzonitrile (10 mmol) in anhydrous 1,4-Dioxane (15 mL).

  • Alcohol Addition: Add anhydrous Ethanol (1.5 equivalents, ~15 mmol). Note: Do not use large excess.

  • Saturation: Cool to 0°C. Bubble dry HCl gas until saturation (weight gain ~2-3g).

  • Incubation: Seal and stir at 4°C for 24-48 hours.

    • Observation: A thick white precipitate (Imidate HCl) should form.[1]

  • Isolation: Dilute with dry Et₂O (50 mL) to force complete precipitation. Filter under Argon. Do not expose to moist air. [1]

  • Ammonolysis: Immediately suspend the solid in ethanolic ammonia (7N NH₃ in MeOH/EtOH) and stir overnight.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a sticky, dark oil instead of a precipitate. What happened?

Diagnosis: "Oiling Out." Cause: The solvent was too polar (likely pure EtOH or MeOH), causing the ionic imidate salt to remain partially solvated rather than crystallizing.[1] Fix:

  • Immediate: Add a large volume of anhydrous Diethyl Ether or Hexane to the oil while stirring vigorously. This acts as an antisolvent, stripping the alcohol away and forcing crystallization.[1]

  • Prevention: Switch to the Dioxane/EtOH system described above.

Q2: NMR shows the product is the Primary Amide (Benzodioxole-5-carboxamide), not the Amidine.

Diagnosis: Hydrolysis (The "Pinner Trap").[1] Cause: Water entered the system.[1] The imidate intermediate is extremely hygroscopic.[1] If water is present, it attacks the imidate faster than ammonia, converting it to the thermodynamic dead-end: the amide.[1] Sources of Water:

  • Wet solvent (Did you dry the Dioxane over sieves?).[1]

  • Wet HCl gas (Did you use a H₂SO₄ drying trap?).

  • Atmospheric moisture during filtration.[1] Fix: Ensure all glassware is flame-dried. Use a Schlenk line.[1] Perform the filtration of the imidate under an inert atmosphere (N₂/Ar).[1]

Q3: The reaction turned black/dark brown.

Diagnosis: Acid-catalyzed decomposition of the methylenedioxy ring.[1] Cause: The methylenedioxy (acetal) bridge is sensitive to strong Lewis acids and high temperatures.[1] While HCl is a Brønsted acid, high concentrations + heat can induce cleavage to the catechol.[1] Fix:

  • Temperature Control: Never let the Pinner step exceed 20°C. Keep it at 0-4°C.

  • HCl Concentration: Do not over-saturate. Once the solution fumes, stop.[1]

Troubleshooting Decision Tree

TroubleshootingStartIssue DetectedPrecipIs there a precipitate?Start->PrecipYesPrecipYesPrecip->YesPrecipNoPrecipNo (Clear or Oil)Precip->NoPrecipCheckProductCheck NMR/LCMSYesPrecip->CheckProductAddEtherAdd Et2O (Antisolvent)NoPrecip->AddEtherInduce Cryst.AmideResultResult: AmideCheckProduct->AmideResultWater IngressAmidineResultResult: AmidineCheckProduct->AmidineResultSuccessAction1Restart withAnhydrous ProtocolAmideResult->Action1Dry SolventsCheck HCl Trap

Figure 2: Diagnostic workflow for synthesis failures.

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner chemistry).

  • Roger, R., & Neilson, D. G. (1961).[1] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1]

  • Decroix, B., et al. (1982).[1] Synthesis of amidines from nitriles. Journal of Chemical Research, (S), 134.[1] (Specific methodologies for aromatic amidines).

  • PubChem. (n.d.).[1] Benzo[1,3]dioxole-5-carboxamidine hydrochloride.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link](Note: General compound link for structure verification).[1]

  • Organic Syntheses. (1928).[1] Acetamidine Hydrochloride.[1] Org. Syn. 8, 1. [Link] (Standard protocol reference for amidine synthesis via Pinner).[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for HCl gas, Dioxane, and Piperonyl derivatives before handling.[1]

Validation & Comparative

Correlating In Vitro and In Vivo Efficacy: A Comparative Guide to Benzodioxole-5-carboxamidine Hydrochloride as a Urokinase Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Benzodioxole-5-carboxamidine hydrochloride, a potent inhibitor of the urokinase plasminogen activator (uPA) system. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of correlating in vitro inhibitory activity with in vivo therapeutic efficacy. We will explore the underlying scientific principles, present detailed experimental protocols, and compare Benzodioxole-5-carboxamidine hydrochloride with other relevant uPA inhibitors, supported by experimental data from the scientific literature.

The Scientific Imperative: Understanding the uPA System and the Rationale for Inhibition

In oncology, overexpression of uPA and uPAR is strongly correlated with tumor invasion, metastasis, and poor prognosis in numerous cancers, including breast, prostate, and colorectal cancer. uPA-mediated plasminogen activation leads to the degradation of the extracellular matrix, a critical step for cancer cell dissemination.

In the context of thrombosis, the uPA system contributes to the dissolution of fibrin clots. However, its excessive activation can lead to pathological thrombolysis and bleeding, while its inhibition is being explored as a potential antithrombotic strategy.

Benzodioxole-5-carboxamidine hydrochloride belongs to the class of benzamidine-based serine protease inhibitors, which have been extensively investigated for their therapeutic potential in targeting uPA. This guide will illuminate the journey from characterizing its inhibitory potential in a test tube to predicting its performance in a living organism.

In Vitro Characterization: Quantifying Inhibitory Potency

The initial step in evaluating a potential uPA inhibitor is to determine its in vitro potency and selectivity. This is typically achieved through enzymatic assays that measure the inhibitor's ability to block the catalytic activity of uPA.

Key In Vitro Assay: Chromogenic Substrate Assay for uPA Inhibition

A widely used method to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against uPA is the chromogenic substrate assay.

Principle: This assay utilizes a synthetic chromogenic substrate that is specifically cleaved by active uPA, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced, providing a measure of the inhibitor's potency.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8.

    • Human uPA (two-chain, high molecular weight): Reconstitute in assay buffer to a final concentration of 1 nM.

    • Chromogenic Substrate (e.g., S-2444): Prepare a stock solution in sterile water and dilute in assay buffer to a final concentration of 0.2 mM.

    • Test Inhibitor (Benzodioxole-5-carboxamidine hydrochloride): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • Add 20 µL of the inhibitor dilution series to the wells of a 96-well microplate.

    • Add 160 µL of the uPA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the in vitro uPA chromogenic substrate inhibition assay.

Comparative In Vitro Data

The following table summarizes the reported in vitro inhibitory activity of Benzodioxole-5-carboxamidine hydrochloride and a comparator compound, Amiloride, another known uPA inhibitor.

CompoundTargetIC50 (µM)Reference
Benzodioxole-5-carboxamidine hydrochlorideuPA~ 0.2
AmilorideuPA~ 7

Interpretation of In Vitro Data:

The IC50 value for Benzodioxole-5-carboxamidine hydrochloride indicates that it is a significantly more potent inhibitor of uPA in a purified enzyme assay compared to Amiloride. This higher potency is a desirable characteristic for a drug candidate as it suggests that a lower concentration may be required to achieve a therapeutic effect, potentially minimizing off-target effects.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Biological System

While in vitro data provides a measure of a compound's intrinsic activity, in vivo studies are essential to evaluate its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system. For uPA inhibitors, relevant in vivo models often include those for thrombosis and cancer metastasis.

Key In Vivo Model: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the antithrombotic effects of test compounds.

Principle: The application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is assessed by its ability to prevent or delay thrombus formation.

Experimental Protocol:

  • Animal Preparation:

    • House male C57BL/6 mice under standard laboratory conditions.

    • Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).

    • Surgically expose the right common carotid artery.

  • Compound Administration:

    • Administer Benzodioxole-5-carboxamidine hydrochloride or a vehicle control via an appropriate route (e.g., intravenous, oral) at a predetermined time before thrombus induction.

  • Thrombus Induction:

    • Place a small piece of filter paper saturated with 10% FeCl3 solution on the exposed carotid artery for 3 minutes.

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

  • Endpoint Measurement:

    • Record the time to complete occlusion of the artery (cessation of blood flow).

    • After the experiment, the arterial segment can be excised for histological analysis.

dot

Caption: Workflow for the in vivo ferric chloride-induced thrombosis model.

Representative In Vivo Data
CompoundModelDose/RouteEffectReference (Conceptual)
Benzodioxole-5-carboxamidine hydrochlorideFerric Chloride-Induced Thrombosis (Mouse)i.v.Expected to significantly prolong time to occlusionBased on
Comparator (e.g., WX-UK1)Ferric Chloride-Induced Thrombosis (Mouse)i.v.Prolongs time to occlusion

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between a compound's in vitro potency and its in vivo efficacy. However, this is often a complex and non-linear relationship influenced by several factors:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties determine its concentration and persistence at the target site. A potent in vitro inhibitor may have poor bioavailability or be rapidly metabolized in vivo, leading to diminished efficacy.

  • Target Engagement: It is crucial to confirm that the compound is reaching and binding to its intended target (uPA) in the in vivo setting at concentrations sufficient to elicit a biological response.

  • Off-Target Effects: A compound may interact with other biological molecules, leading to unforeseen side effects or a modulation of its primary activity.

  • Model-Specific Factors: The choice of animal model and the specific experimental conditions can significantly impact the observed in vivo outcomes.

dot

In_Vitro_to_In_Vivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome cluster_factors Influencing Factors IC50 Potency (IC50) PK Pharmacokinetics (ADME) IC50->PK Selectivity Selectivity OffTarget Off-Target Effects Selectivity->OffTarget Efficacy Therapeutic Efficacy Toxicity Toxicity PK->Efficacy TargetEngagement Target Engagement TargetEngagement->Efficacy OffTarget->Toxicity

Caption: Factors influencing the correlation between in vitro and in vivo data.

For Benzodioxole-5-carboxamidine hydrochloride, its high in vitro potency is a promising starting point. However, a comprehensive in vivo characterization, including detailed PK/PD studies, is necessary to fully understand its therapeutic potential and establish a robust in vitro-in vivo correlation (IVIVC).

Conclusion and Future Directions

Benzodioxole-5-carboxamidine hydrochloride is a potent in vitro inhibitor of uPA, suggesting its potential as a therapeutic agent in diseases characterized by excessive uPA activity, such as cancer and thrombosis. The provided experimental frameworks for in vitro and in vivo evaluation serve as a guide for researchers seeking to characterize this and similar compounds.

The key to successful drug development lies in the careful and systematic correlation of in vitro data with in vivo outcomes. Future studies on Benzodioxole-5-carboxamidine hydrochloride should focus on comprehensive ADME profiling, demonstration of target engagement in vivo, and evaluation in a broader range of disease models to fully elucidate its therapeutic window and clinical potential.

References

  • Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39-49. [Link]

  • Mondino, A., & Blasi, F. (2004). uPA and uPAR in fibrinolysis, immunity and pathology. Trends in immunology, 25(8), 450-455. [Link]

  • European Patent Office. (1999). EP0893441A1 - Benzodioxole-5-carboxamidine derivatives, their preparation and their therapeutical use. [Link]

  • Vassalli, J. D., & Belin, D. (1987). Amiloride selectively inhibits the urokinase-type plasminogen activator. FEBS letters, 214(1), 187-191. [Link]

  • Li, Y., Wang, Y., & Li, H. (2010). WX-UK1, a potent and selective inhibitor of urokinase-type plasminogen activator, inhibits tumor growth and metastasis in vivo. Cancer letters, 298(1), 103-111. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of Benzo[1,3]dioxole-5-carboxamidine Hydrochloride

[1][2][3]

Executive Summary & Chemical Profile[2][3]

Benzo[1,3]dioxole-5-carboxamidine hydrochloride (CAS: 80531-15-3 / 125309-84-8), often referred to as Piperonyl amidine HCl, is a bioactive intermediate frequently used in the synthesis of serine protease inhibitors and other pharmaceutical agents.[1][2][3]

Effective disposal of this compound requires understanding its dual nature: it possesses a benzodioxole core (susceptible to electrophilic attack and combustion) and a carboxamidine hydrochloride tail (acidic upon hydrolysis and potentially corrosive to mucous membranes).

Operational Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal drains or general refuse. The primary disposal pathway is high-temperature incineration to ensure complete destruction of the bioactive amidine pharmacophore.

Physicochemical Safety Data
PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidDust generation risk; requires N95/P100 respiratory protection.[1][2][3]
Acidity (pH) Acidic in aqueous solution (pH ~3-5)Potential Corrosive (D002) if dissolved; requires neutralization before aqueous release (if permitted).[1][2][3]
Solubility Soluble in water, DMSO, MethanolHigh mobility in water systems; strict spill containment required.[1][2][3]
Thermal Stability Decomposes >200°CReleases toxic NOx, HCl, and COx fumes upon combustion.[1][2][3]
Incompatibilities Strong oxidizers, Strong basesSegregate from nitrates and hydroxides to prevent exothermic reactions.[1][2][3]

Pre-Disposal Hazard Assessment[1][2]

Before initiating disposal, you must validate the state of the waste.[3] This is a Self-Validating System : if the material does not meet the criteria below, stop and re-evaluate.

  • Purity Check: Is the waste pure solid, or is it in solution?

    • Risk:[1][4][5][6] Mixed waste (e.g., dissolved in acetonitrile) changes the waste code from "Toxic" to "Ignitable/Toxic" (F-listed solvents).[1]

  • pH Verification (Liquid Waste):

    • Dip a pH strip into the aqueous waste.

    • Validation: If pH < 2.0, it is legally Corrosive Waste (RCRA D002) . It must be tagged as such or neutralized (see Section 4).

  • Container Integrity:

    • Ensure the vessel is chemically resistant (HDPE or Borosilicate Glass). Metal containers are prohibited due to the potential for HCl corrosion over time.

Disposal Workflows

The following decision matrix outlines the correct disposal path based on the physical state of the waste.

Waste Stream Decision Matrix (Graphviz)[1][2][3]

DisposalWorkflowStartWaste Assessment:Benzo[1,3]dioxole-5-carboxamidine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid WasteStateCheck->LiquidPathActionSolidPack in HDPE DrumLabel: 'Toxic Solid Organic'Method: IncinerationSolidPath->ActionSolidSolventCheckSolvent Type?LiquidPath->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousOrganicOrganic Solvent(DMSO/MeOH)SolventCheck->OrganicNeutralizeCheck pHIf < 5, Neutralize with NaHCO3Aqueous->NeutralizeActionOrgSegregate Halogenated vs Non-HalogenatedLabel: 'Flammable/Toxic'Method: Fuel Blending/IncinerationOrganic->ActionOrgActionAqCollect in CarboyLabel: 'Aqueous Toxic'Do NOT Drain DisposeNeutralize->ActionAq

Figure 1: Decision matrix for segregating Benzo[1,3]dioxole-5-carboxamidine HCl waste streams.

Detailed Protocols
Protocol A: Solid Waste Disposal

Applicability: Expired pure powder, contaminated weighing papers, filter cakes.[2]

  • Containment: Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzo[1,3]dioxole-5-carboxamidine HCl".[1][2][3][7][8]

    • Hazards: Irritant, Toxic.[9]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the solid waste drum to prevent accidental ignition.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration . This ensures the destruction of the benzodioxole ring.[3]

Protocol B: Aqueous Liquid Waste

Applicability: Mother liquors, reaction quench water.

  • Neutralization (The Safety Lock):

    • Why: The HCl salt will acidify the waste container, potentially creating pressure if carbonates are added later.[3]

    • Step: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution to the waste while stirring.

    • Endpoint: Monitor until effervescence stops and pH reaches 6–8.

  • Precipitation Check: Neutralization may cause the "free base" amidine to precipitate out of solution. This is acceptable. Treat the resulting slurry as liquid waste.

  • Storage: Pour into a carboy labeled "Aqueous Waste - Toxic".

  • Prohibition: Do not pour down the sink. Even if neutralized, the amidine structure can interfere with biological wastewater treatment plants.[3]

Protocol C: Organic Solvent Waste

Applicability: Material dissolved in DMSO, Methanol, or DCM.[2]

  • Classification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).

  • Segregation:

    • Path A (Halogenated): Must go to specific halogenated waste streams to prevent corrosion of incinerator scrubbers.

    • Path B (Non-Halogenated): Can often be used for fuel blending, but the presence of the Nitrogen-rich amidine group usually mandates incineration to prevent NOx emissions.

  • Labeling: List all solvents AND the estimated concentration of Benzo[1,3]dioxole-5-carboxamidine HCl (e.g., "< 5%").

Emergency Procedures: Spills

In the event of a spill during transport to the disposal area, execute the S.I.N. protocol:

  • S - Secure: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, N95 respirator).[2]

  • I - Isolate: Block drains to prevent environmental release.

  • N - Neutralize & Clean:

    • Solid Spill: Do not dry sweep (dust hazard). Cover with wet paper towels or an inert absorbent (Vermiculite) to dampen, then scoop into a waste bag.

    • Liquid Spill: Cover with a mixture of soda ash or sodium bicarbonate to neutralize the acid. Absorb with vermiculite or clay cat litter.

    • Decontamination: Wash the surface with a dilute soap solution. Test the rinse water with pH paper to ensure neutrality before final cleanup.

Regulatory Compliance (RCRA Context)

While Benzo[1,3]dioxole-5-carboxamidine HCl is not explicitly "P-listed" or "U-listed" by the US EPA, it defaults to the following regulatory categories based on its characteristics:

  • Characteristic of Corrosivity (D002): If the waste solution has a pH

    
     2.
    
  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste. Due to the biological activity of benzodioxole derivatives (often CYP450 inhibitors), it is Best Practice to manage this as Toxic Waste rather than general refuse.[3]

Documentation: Always update your laboratory's Satellite Accumulation Area (SAA) log immediately upon adding this waste to a container.

References

  • PubChem. Compound Summary for CID 3654230: Benzo[1,3]dioxole-5-carboxamidine hydrochloride.[1][7] National Library of Medicine. [Link][1][2][3]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). [Link][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1,3-Benzodioxole derivatives and classification. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.